isorhamnetin-3-O-glucoside is a natural product found in Anoectochilus formosanus, Halocnemum strobilaceum, and other organisms with data available.
Isorhamnetin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Ginkgo (part of).
isorhamnetin-3-O-glucoside
CAS No.: 5041-82-7
Cat. No.: VC21348227
Molecular Formula: C22H22O12
Molecular Weight: 478.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5041-82-7 |
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Molecular Formula | C22H22O12 |
Molecular Weight | 478.4 g/mol |
IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 |
Standard InChI Key | CQLRUIIRRZYHHS-LFXZADKFSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Chemical Structure and Properties
Isorhamnetin-3-O-glucoside, also known as isorhamnetin 3-O-beta-D-glucopyranoside, belongs to the flavonoid class of compounds. Chemically, it is classified as a glycosyloxyflavone, specifically isorhamnetin substituted at position 3 by a beta-D-glucosyl residue . The compound consists of an isorhamnetin aglycone moiety attached to a glucose sugar through a glycosidic bond. This structural arrangement contributes to its unique chemical properties and biological activities.
The compound has a molecular formula of C22H22O12 and a molecular weight of 478.4 g/mol . It appears as a yellow powder in its pure form, with a melting point range of 155-160°C . The predicted boiling point is considerably higher at approximately 834.4±65.0°C, reflecting its complex molecular structure and stability . Additionally, the compound has a predicted density of 1.75±0.1 g/cm3 and a predicted pKa value of 6.17±0.40 .
Physical and Chemical Properties
Isorhamnetin-3-O-glucoside exhibits specific solubility characteristics, being particularly soluble in DMSO at a concentration of 250 mg/mL (522.58 mM) with ultrasonic assistance . Its Chemical Abstracts Service (CAS) registry number is 5041-82-7, and it is registered in the PubChem database with the CID 5318645 . The compound is classified as a monosaccharide derivative, a glycosyloxyflavone, a monomethoxyflavone, a trihydroxyflavone, and a beta-D-glucoside .
Table 1: Physical and Chemical Properties of Isorhamnetin-3-O-glucoside
Natural Sources and Distribution
Isorhamnetin-3-O-glucoside is widely distributed in the plant kingdom, particularly in various vegetables and rice . This natural abundance makes it a significant dietary component with potential health implications. The compound contributes to the beneficial effects associated with consumption of these plant-derived foods.
Similar compounds in the same chemical family, such as isorhamnetin 3-O-(6"-O-p-coumaroyl)-glucoside, have been reported in specific plant species including Sarcopyramis bodinieri and Quercus cerris . One important natural source of isorhamnetin-3-glucoside (IR3G) is Cochlospermum religiosum, from which the bioactive flavonoid has been isolated and characterized . The presence of isorhamnetin-3-O-glucoside in multiple food sources highlights its dietary relevance and potential contribution to the health benefits associated with plant-based diets.
The widespread distribution of this compound in various plant species suggests evolutionary conservation of its biosynthetic pathways, potentially indicating important ecological functions such as plant defense mechanisms against pathogens or environmental stressors. This ecological significance may parallel its beneficial effects in human health contexts.
Metabolism by Human Intestinal Flora
After dietary consumption, isorhamnetin-3-O-glucoside undergoes significant metabolic transformations mediated by the intestinal microbiota . These metabolic processes are crucial for understanding the compound's bioavailability and pharmacological effects in the human body. Research utilizing ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry has revealed complex metabolic pathways and identified several metabolites formed during bacterial fermentation .
Metabolic Pathways
Four primary metabolic pathways have been identified for isorhamnetin-3-O-glucoside when processed by intestinal bacteria :
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Deglycosylation: Removal of the glucose moiety, resulting in the formation of the aglycone isorhamnetin.
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Demethoxylation: Removal of the methoxy group from the B-ring of the flavonoid structure.
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Dehydroxylation: Removal of hydroxyl groups from the molecular structure.
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Acetylation: Addition of acetyl groups to various positions on the molecule.
These transformations result in multiple metabolites with potentially different biological activities compared to the parent compound. The most common metabolic pathway observed across various bacterial species involves the conversion of isorhamnetin-3-O-glucoside to its aglycone isorhamnetin, which is subsequently degraded to kaempferol .
Bacterial Species and Metabolites
Different bacterial species in the human intestinal flora demonstrate varying metabolic capabilities toward isorhamnetin-3-O-glucoside. Acetylated isorhamnetin-3-O-glucoside and kaempferol 3-O-glucoside were specifically detected in samples containing Escherichia sp. 12, while quercetin was exclusively found in samples with Escherichia sp. 4 . These findings indicate species-specific metabolic activities that may contribute to individualized responses to dietary isorhamnetin-3-O-glucoside.
Table 2: Metabolites of Isorhamnetin-3-O-glucoside Produced by Different Intestinal Bacteria
Bacterial Species | Primary Metabolites | Metabolic Pathway |
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Escherichia sp. 12 | Acetylated isorhamnetin-3-O-glucoside, Kaempferol 3-O-glucoside | Acetylation, Demethoxylation |
Escherichia sp. 4 | Quercetin | Demethoxylation |
Majority of intestinal bacteria | Isorhamnetin, Kaempferol | Deglycosylation, Demethoxylation |
The discovery of these metabolic pathways and bacterial interactions represents a significant advancement in understanding how dietary flavonoids influence human health through gut microbiota interactions . This knowledge provides a foundation for future in vivo metabolism studies and investigations into the active mechanisms of isorhamnetin-3-O-glucoside.
Biological Activities and Pharmacological Effects
Isorhamnetin-3-O-glucoside demonstrates diverse biological activities with potential therapeutic applications. Research has revealed several important pharmacological properties of this compound, particularly its antioxidant, anti-cataract, antibacterial, and antiviral effects.
Antioxidant and Anti-Cataract Properties
A significant body of research has focused on the antioxidant capabilities of isorhamnetin-3-glucoside (IR3G) and its potential application in preventing oxidative stress-related conditions, particularly cataracts. Oxidative stress has been recognized as an important mediator in cataract pathogenesis, and IR3G has shown promising results in alleviating sodium selenite-induced toxicity in vitro .
Studies have demonstrated that IR3G positively affects several antioxidant enzyme systems. In cataract models, treatment with IR3G resulted in improved levels of superoxide dismutase (SOD), catalase, and reduced glutathione (GSH) compared to untreated selenite-exposed lenses . Concurrently, levels of thiobarbituric acid reactive substances (TBARS), indicators of oxidative damage, were significantly decreased in IR3G-treated samples .
Additionally, IR3G demonstrated beneficial effects on calcium homeostasis in lens tissue. The activity of Ca²⁺-ATPase was better preserved, and calcium levels were lower in IR3G-treated lenses compared to selenite-exposed controls . These findings strongly suggest that IR3G can significantly retard selenite cataract formation in vitro through its antioxidant properties.
Antimicrobial Properties
Isorhamnetin-3-O-beta-D-glucoside has been identified as having both antibacterial and antiviral properties . These antimicrobial characteristics make it a compound of interest for potential development in therapeutic applications targeting infectious diseases. The compound has been utilized in antibacterial and antiviral masks using culture medium containing citrus and fermented ethanol .
Research Developments and Future Directions
Research on isorhamnetin-3-O-glucoside has made significant strides in recent years, particularly in understanding its metabolism by intestinal bacteria. The metabolic pathway and metabolites yielded by different isolated human intestinal bacteria were investigated for the first time relatively recently, providing valuable information for further in vivo metabolism and active mechanism research .
Current Research Status
Recent studies have focused on:
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Characterization of metabolic pathways in the gut microbiome
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Identification of specific bacterial species responsible for different metabolic transformations
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Examination of antioxidant properties in relation to cataract prevention
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Exploration of antimicrobial activities
The use of advanced analytical techniques, such as ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry, has enabled more precise identification and characterization of metabolites . These technological advancements have significantly enhanced our understanding of how isorhamnetin-3-O-glucoside interacts with human physiology.
Future Research Directions
Several important areas warrant further investigation:
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In vivo metabolism studies: While in vitro studies have provided valuable insights, comprehensive in vivo metabolism studies are needed to fully understand the bioavailability and pharmacokinetics of isorhamnetin-3-O-glucoside in humans.
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Structure-activity relationships: Further research into the relationship between the structure of isorhamnetin-3-O-glucoside, its metabolites, and their biological activities could lead to the development of more effective derivatives.
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Clinical applications: The promising antioxidant, anti-cataract, and antimicrobial properties of isorhamnetin-3-O-glucoside suggest potential therapeutic applications that merit clinical investigation.
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Interaction with gut microbiome: The demonstrated species-specific metabolism of isorhamnetin-3-O-glucoside by intestinal bacteria suggests complex interactions with the gut microbiome that may influence individual responses to this compound.
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Synergistic effects: Studies exploring potential synergistic effects between isorhamnetin-3-O-glucoside and other bioactive compounds could reveal enhanced therapeutic benefits in combination treatments.
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